Benzamide, 4-nitro-N-2-pyridinyl-
Overview
Description
Benzamide, 4-nitro-N-2-pyridinyl-: is an organic compound with the chemical formula C12H9N3O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-pyridinyl group and the benzene ring is substituted with a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-nitro-N-2-pyridinyl- can be achieved through the reaction of 2-aminopyridine with 4-nitrobenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve the use of catalysts to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in Benzamide, 4-nitro-N-2-pyridinyl- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 4-amino-N-2-pyridinylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 2-aminopyridine.
Scientific Research Applications
Benzamide, 4-nitro-N-2-pyridinyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, 4-nitro-N-2-pyridinyl- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- Benzamide, 4-nitro-N-3-pyridinyl-
- Benzamide, 4-nitro-N-4-pyridinyl-
- Benzamide, 4-amino-N-2-pyridinyl-
Comparison:
- Benzamide, 4-nitro-N-2-pyridinyl- is unique due to the position of the nitro group and the pyridinyl substitution, which influence its chemical reactivity and biological activity.
- Benzamide, 4-nitro-N-3-pyridinyl- and Benzamide, 4-nitro-N-4-pyridinyl- have different substitution patterns, leading to variations in their chemical and biological properties.
- Benzamide, 4-amino-N-2-pyridinyl- has an amino group instead of a nitro group, which significantly alters its reactivity and potential applications .
Properties
IUPAC Name |
4-nitro-N-pyridin-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-12(14-11-3-1-2-8-13-11)9-4-6-10(7-5-9)15(17)18/h1-8H,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVXMFINZFSSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225940 | |
Record name | Benzamide, 4-nitro-N-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7498-40-0 | |
Record name | 4-Nitro-N-2-pyridinylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7498-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 4-nitro-N-2-pyridinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7498-40-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 4-nitro-N-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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